molecular formula C18H27NO B312005 3-cyclohexyl-N-(4-isopropylphenyl)propanamide

3-cyclohexyl-N-(4-isopropylphenyl)propanamide

Cat. No.: B312005
M. Wt: 273.4 g/mol
InChI Key: JKVFTBQTOLCVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-N-(4-isopropylphenyl)propanamide is an organic compound with a complex structure that includes a cyclohexyl group, a phenyl group substituted with an isopropyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4-isopropylphenyl)propanamide typically involves the amidation of a suitable precursor. One common method involves the reaction of 4-(propan-2-yl)phenylamine with 3-cyclohexylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(4-isopropylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyclohexyl-N-(4-isopropylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new analgesics and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(4-isopropylphenyl)propanamide involves its interaction with specific molecular targets in biological systems. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylpropanamide
  • N-(4-isopropylphenyl)propanamide
  • Cyclohexylpropanamide

Uniqueness

3-cyclohexyl-N-(4-isopropylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

3-cyclohexyl-N-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C18H27NO/c1-14(2)16-9-11-17(12-10-16)19-18(20)13-8-15-6-4-3-5-7-15/h9-12,14-15H,3-8,13H2,1-2H3,(H,19,20)

InChI Key

JKVFTBQTOLCVGL-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCC2CCCCC2

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.